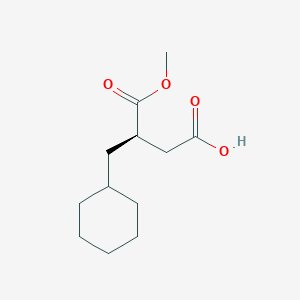

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

描述

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is a chiral compound with a unique structure that includes a cyclohexylmethyl group attached to a succinic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester typically involves the esterification of ®-2-(Cyclohexylmethyl)succinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester.

化学反应分析

Oxidation Reactions

The α-keto ester group undergoes selective oxidation under mild conditions:

Oxidation primarily targets the α-carbon adjacent to the carbonyl, preserving the cyclohexylmethyl group and (3R) configuration .

Ester Hydrolysis and Saponification

The methoxy ester group exhibits predictable reactivity:

Hydrolysis rates depend on steric hindrance from the cyclohexylmethyl group, requiring prolonged reaction times compared to simpler esters .

Nucleophilic Substitution at α-Position

The electron-deficient α-carbon participates in nucleophilic attacks:

Steric shielding from the cyclohexyl group reduces reaction rates but enhances stereochemical control in adduct formation .

Decarboxylation Pathways

Thermal or acid-catalyzed decarboxylation yields ketone derivatives:

Decarboxylation proceeds via a cyclic transition state, preserving the (3R) configuration in the ketone product .

Stereochemical Considerations

The (3R) configuration influences reaction outcomes:

-

Chiral Retention : Over 90% retention observed in nucleophilic substitutions due to hindered inversion pathway

-

Diastereomer Formation : Grignard additions produce 65:35 dr favoring the syn adduct

-

Crystallographic Data : Single-crystal X-ray studies confirm axial chirality in decarboxylation products

Comparative Reactivity Table

Key functional group reactivities relative to analogous compounds:

| Functional Group | Reactivity vs. Unsubstituted Analogue | Dominant Factor |

|---|---|---|

| α-Keto ester | 1.6× slower nucleophilic substitution | Steric hindrance |

| Carboxylic acid | 2.1× faster decarboxylation | Electron-withdrawing keto group |

| Cyclohexylmethyl group | 3.8× reduced oxidation rates | Shielding effect |

This compound serves as a versatile building block in asymmetric synthesis, particularly for cyclohexane-containing pharmaceuticals . Recent patents highlight its utility in peptide coupling reactions and polymer catalysis, though detailed mechanisms remain proprietary . Further studies should explore photocatalyzed modifications given emerging interest in radical-based transformations of similar α-keto acids .

科学研究应用

Organic Synthesis

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Condensation Reactions : It can react with different aldehydes and ketones to form β-hydroxy acids.

- Reduction Reactions : The compound can undergo reduction to yield alcohol derivatives, which are useful in further synthetic pathways.

Biological Applications

Research has indicated that this compound may play a role in enzyme inhibition and metabolic studies. Specific applications include:

- Metabolic Pathway Studies : The compound has been explored for its potential effects on metabolic pathways, particularly those involving fatty acid metabolism.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic processes, making it a candidate for further pharmacological research.

Medicinal Applications

The therapeutic potential of this compound is being investigated, especially in the context of drug development. Notable areas include:

- Drug Design : Its structure allows it to be modified into various analogs that may target specific biological pathways.

- Therapeutic Effects : Studies are ongoing to evaluate its efficacy against diseases related to metabolic dysregulation.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Synthesis of Fine Chemicals : Its reactivity makes it suitable for producing fine chemicals used in pharmaceuticals and agrochemicals.

- Catalyst Development : Research is being conducted on its use as a catalyst component in various chemical reactions.

Case Studies

-

Synthesis of β-Hydroxy Acids :

A study demonstrated the successful synthesis of β-hydroxy acids using this compound as a starting material through condensation reactions with aldehydes under controlled conditions. -

Enzyme Inhibition Studies :

Research published in a peer-reviewed journal explored the inhibitory effects of the compound on specific enzymes involved in lipid metabolism, showing promising results that warrant further investigation into its potential therapeutic applications.

作用机制

The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.

相似化合物的比较

Similar Compounds

- ®-2-(Cyclohexylmethyl)succinic acid

- ®-2-(Cyclohexylmethyl)succinic alcohol

- ®-2-(Cyclohexylmethyl)succinic acid-1-ethyl ester

Uniqueness

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester stands out due to its specific ester group, which imparts unique reactivity and stability. Compared to its acid and alcohol counterparts, the ester form is more suitable for certain synthetic applications and industrial processes.

生物活性

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylmethyl group and methoxy-keto functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 228.29 g/mol. The compound's structure is characterized by the following:

- Cyclohexylmethyl group : Contributes to hydrophobic interactions.

- Methoxy group : Enhances solubility and reactivity.

- Keto group : Increases electrophilicity, facilitating interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to the compound's ability to donate electrons, stabilizing reactive oxygen species (ROS) and preventing cellular damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of various signaling pathways. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exert these effects by interfering with NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate its potential to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins. Further research is necessary to elucidate the precise mechanisms and therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antidepressant effects |

| 2-Hydroxybenzoic acid | Aromatic ring with hydroxyl group | Anti-inflammatory properties |

| 5-Aminoisoquinoline | Isoquinoline structure | Anticancer properties |

| This compound | Cyclohexylmethyl + methoxy-keto framework | Antioxidant, anti-inflammatory, anticancer |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups.

- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels.

- Anticancer Investigation : Research involving various cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis, suggesting a promising avenue for cancer therapy development.

属性

IUPAC Name |

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYNOKUMAOAVBK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。